molecular formula C15H15FN2O3S B4441533 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide

4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide

Cat. No. B4441533
M. Wt: 322.4 g/mol
InChI Key: RJMILCDTBJAKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide, also known as PF-04971729, is a small molecule inhibitor that has been extensively studied in the field of drug discovery. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide involves the inhibition of the Wnt signaling pathway. This pathway plays a critical role in the regulation of cell proliferation, differentiation, and survival. Aberrant activation of this pathway has been implicated in the development and progression of various diseases, including cancer. 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide inhibits the activity of the Wnt signaling pathway by binding to a protein called β-catenin, which is a key component of this pathway. By inhibiting the activity of this pathway, 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide can prevent the growth and proliferation of cancer cells and potentially treat other diseases.
Biochemical and Physiological Effects:
4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on the Wnt signaling pathway, this compound has also been shown to induce apoptosis (cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in the metastasis of cancer. In addition, 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide is its specificity for the Wnt signaling pathway. This compound has been shown to selectively inhibit the activity of this pathway without affecting other signaling pathways. This specificity makes it an attractive candidate for drug development. However, one of the limitations of 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dosage and administration route for this compound.

Future Directions

For the use of 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide include the development of cancer therapies and the treatment of neurodegenerative disorders.

Scientific Research Applications

4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer therapy. Studies have shown that 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide inhibits the growth of cancer cells by targeting the Wnt signaling pathway, which is known to play a critical role in the development and progression of cancer. In addition, this compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-[(4-fluorophenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-22(20,21)18(10-11-2-6-13(16)7-3-11)14-8-4-12(5-9-14)15(17)19/h2-9H,10H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMILCDTBJAKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)F)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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